molecular formula C17H24ClN3O B4920672 2-(1-adamantyl)-N'-pyridin-4-ylacetohydrazide;hydrochloride

2-(1-adamantyl)-N'-pyridin-4-ylacetohydrazide;hydrochloride

Cat. No.: B4920672
M. Wt: 321.8 g/mol
InChI Key: CIKPMBOXHSTUSM-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride is a compound that combines the unique structural features of adamantane and pyridine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures in a single molecule offers interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with pyridine-4-carboxylic acid to form the corresponding amide. This amide is subsequently converted to the hydrazide by reaction with hydrazine hydrate. Finally, the hydrazide is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl-pyridine oxides, while reduction can produce adamantyl-pyridine amines.

Scientific Research Applications

2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, allowing the compound to fit into hydrophobic pockets of proteins or enzymes. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity. The hydrazide group can form covalent bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Shares the adamantyl structure but lacks the pyridine and hydrazide groups.

    Pyridine-4-carboxylic acid: Contains the pyridine ring but lacks the adamantyl and hydrazide groups.

    Adamantane: A simple polycyclic hydrocarbon without the functional groups present in 2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride.

Uniqueness

2-(1-adamantyl)-N’-pyridin-4-ylacetohydrazide;hydrochloride is unique due to its combination of the adamantyl and pyridine structures, along with the hydrazide group. This combination provides a balance of rigidity, stability, and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(1-adamantyl)-N'-pyridin-4-ylacetohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O.ClH/c21-16(20-19-15-1-3-18-4-2-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17;/h1-4,12-14H,5-11H2,(H,18,19)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKPMBOXHSTUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NNC4=CC=NC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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